Adipic acid monoethyl ester

Catalog No.
S584347
CAS No.
626-86-8
M.F
C8H14O4
M. Wt
174.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adipic acid monoethyl ester

CAS Number

626-86-8

Product Name

Adipic acid monoethyl ester

IUPAC Name

6-ethoxy-6-oxohexanoic acid

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

InChI

InChI=1S/C8H14O4/c1-2-12-8(11)6-4-3-5-7(9)10/h2-6H2,1H3,(H,9,10)

InChI Key

UZNLHJCCGYKCIL-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCCC(=O)O

Synonyms

adipic acid monoethyl ester, monoethyl adipate

Canonical SMILES

CCOC(=O)CCCCC(=O)O

Organic Synthesis:

Adipic acid monoethyl ester (AAME) serves as a valuable building block in organic synthesis, allowing researchers to construct more complex molecules. Its reactive ester group can undergo various transformations, such as:

  • Nucleophilic substitution: This reaction replaces the ester group with another functional group, leading to diverse new compounds.
  • Condensation reactions: AAME can participate in condensation reactions with other molecules to form complex structures, such as polymers and heterocyclic compounds.

These versatile functionalities make AAME a crucial tool for synthesizing various organic compounds relevant in various research fields, including:

  • Medicinal chemistry: AAME can be used to synthesize drug candidates and probe molecules for studying biological processes.
  • Materials science: AAME is a potential precursor for developing novel polymers with desired properties for applications in electronics, coatings, and more.
  • Fine chemicals: AAME finds use in the synthesis of various fine chemicals, such as fragrances and flavors.

Antimicrobial Properties:

Research suggests that AAME possesses antifungal activity against certain plant pathogens, particularly Botrytis cinerea, commonly known as gray mold. Studies have demonstrated its ability to:

  • Suppress spore germination: AAME hinders the formation of fungal spores, crucial for disease spread.
  • Inhibit mycelium development: AAME restricts the growth of fungal threads, hindering fungal colonization of plant tissues.

These findings indicate the potential of AAME as an environmentally friendly fungicide for protecting crops against fungal diseases, although further research is necessary to evaluate its efficacy and safety in agricultural settings.

Future Directions:

Ongoing research explores the potential of AAME in various scientific fields. This includes:

  • Developing new synthetic methods: Researchers aim to optimize existing synthesis pathways for AAME or discover new, more efficient methods for its production.
  • Exploring its biological activity: Further studies are needed to understand the mechanisms behind AAME's antifungal properties and investigate its potential activity against other pathogens.
  • Investigating its applications in material science: Research is ongoing to explore the use of AAME in the synthesis of novel polymers with desired functionalities.

Adipic acid monoethyl ester, also known as monoethyl adipate, is an organic compound with the molecular formula C8H14O4C_8H_{14}O_4 and a molecular weight of approximately 174.19 g/mol. This compound is a colorless liquid that is soluble in organic solvents and has various applications in organic synthesis and biological research. It is primarily derived from adipic acid, which is a dicarboxylic acid commonly used in the production of nylon and other polymers.

While AMME doesn't have a well-defined biological role, research suggests it exhibits antifungal properties. A study demonstrated that AMME suppressed spore germination and inhibited the growth of the fungal plant pathogen Botrytis cinerea. The exact mechanism of this antifungal activity remains under investigation.

AMME is generally considered to have low to moderate toxicity []. However, it's crucial to handle it with appropriate precautions:

  • Skin and eye irritant: Avoid contact with skin and eyes. Wear gloves, safety glasses, and protective clothing when handling AMME [].
  • Mild respiratory irritant: Ensure proper ventilation when working with AMME to avoid inhalation [].
  • Potential flammability: Exercise caution near open flames or heat sources as AMME may be combustible [].
Typical of esters. Key reactions include:

  • Hydrolysis: In the presence of water and an acid or base catalyst, adipic acid monoethyl ester can hydrolyze to yield adipic acid and ethanol.
  • Transesterification: The ester can undergo transesterification with alcohols to form different alkyl esters.
  • Esterification: It can react with carboxylic acids to form new esters.

These reactions are essential for the compound's utility in synthesizing other chemicals and materials.

Adipic acid monoethyl ester exhibits notable biological activity, particularly as an antifungal agent. Research indicates that it can suppress spore germination and mycelium development in phytopathogens such as Botrytis cinerea, which is responsible for various plant diseases . This property makes it a candidate for use in agricultural applications to protect crops from fungal infections.

Several methods exist for synthesizing adipic acid monoethyl ester:

  • Esterification: The most common method involves the reaction of adipic acid with ethanol in the presence of an acid catalyst, typically sulfuric acid, under reflux conditions.
  • Transesterification: This method involves the reaction of a suitable alkyl ester with adipic acid, often using sodium methoxide as a catalyst.
  • Direct Esterification: Adipic acid can be reacted directly with ethylene oxide or ethylene glycol under controlled conditions to yield the ester.

These synthesis methods allow for the production of adipic acid monoethyl ester in varying purities and quantities depending on the desired application.

Adipic acid monoethyl ester has diverse applications across several fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Agriculture: Its antifungal properties make it useful in developing fungicides to protect crops.
  • Industrial Uses: The compound is employed in producing plasticizers, lubricants, and coatings due to its favorable chemical properties.

Studies on the interactions of adipic acid monoethyl ester reveal its potential effectiveness against various fungal pathogens. In particular, its ability to inhibit spore germination suggests that it could be integrated into integrated pest management strategies . Further research into its interactions with other biological molecules could enhance its application scope.

Adipic acid monoethyl ester shares structural similarities with several other compounds. Below are some comparable compounds along with their unique characteristics:

Compound NameMolecular FormulaUnique Characteristics
Adipic AcidC6H10O4C_6H_{10}O_4Dicarboxylic acid used primarily in nylon production.
Diethyl AdipateC10H18O4C_{10}H_{18}O_4Diester form; used as a plasticizer and solvent.
Ethyl HexanoateC8H16O2C_8H_{16}O_2Ester of hexanoic acid; used as a flavoring agent.
Monoethyl AdipateC8H14O4C_8H_{14}O_4Another name for adipic acid monoethyl ester; same properties.

Adipic acid monoethyl ester is unique due to its specific antifungal activity and its role as an intermediate in organic synthesis, distinguishing it from other similar compounds that may not exhibit these properties.

XLogP3

0.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

626-86-8

General Manufacturing Information

Hexanedioic acid, 1-ethyl ester: INACTIVE

Dates

Modify: 2023-08-15

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